N-Isopropylpyrrolidine-3-carboxamide

Lipophilicity optimization ADME prediction Building block selection

N-Isopropylpyrrolidine-3-carboxamide is a secondary amide derived from pyrrolidine‑3‑carboxylic acid, characterized by an N‑isopropyl substituent (molecular weight 156.23 g/mol, purity ≥98%). It belongs to the broader class of pyrrolidine‑3‑carboxamides, which have been validated as potent inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and as human NK1 receptor antagonists.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
Cat. No. B7879185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropylpyrrolidine-3-carboxamide
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C1CCNC1
InChIInChI=1S/C8H16N2O/c1-6(2)10-8(11)7-3-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyXVKARYLNCNLMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isopropylpyrrolidine-3-carboxamide (CAS 1339569-89-9): A High-Purity Pyrrolidine-3-Carboxamide Building Block for Medicinal Chemistry and Chemical Biology


N-Isopropylpyrrolidine-3-carboxamide is a secondary amide derived from pyrrolidine‑3‑carboxylic acid, characterized by an N‑isopropyl substituent (molecular weight 156.23 g/mol, purity ≥98%) . It belongs to the broader class of pyrrolidine‑3‑carboxamides, which have been validated as potent inhibitors of enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis and as human NK1 receptor antagonists . The compound serves as a key intermediate for the synthesis of more complex drug‑like molecules due to its dual hydrogen‑bond donor/acceptor capacity and a computed LogP of 0.12, which places it in a favorable lipophilicity range for passive membrane permeability .

Why N‑Alkyl Chain Length Differentiates N‑Isopropylpyrrolidine‑3‑carboxamide from Its Closest Analogs


The N‑alkyl substituent on the pyrrolidine‑3‑carboxamide scaffold profoundly influences lipophilicity, with the N‑isopropyl variant exhibiting a LogP of 0.12 compared to −0.8 for the N‑methyl analog, a ΔLogP of +0.92 . This difference is not merely incremental; it places the N‑isopropyl derivative within the optimal LogP window (0–3) for oral bioavailability, whereas the N‑methyl analog resides outside this range, potentially compromising passive membrane permeation . Furthermore, isopropyl substitution has been shown to enhance enzyme inhibitory potency within the pyrrolidine carboxamide series, as demonstrated by a 1.8‑fold improvement in InhA IC50 when moving from an unsubstituted phenyl analog to a 3‑isopropylphenyl analog . These quantitative differences in physicochemical properties and biological readouts underscore why N‑methyl, N‑ethyl, or N‑propyl pyrrolidine‑3‑carboxamides cannot serve as drop‑in replacements for the N‑isopropyl derivative in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for N‑Isopropylpyrrolidine‑3‑carboxamide Versus Its Closest Comparators


Lipophilicity Advantage: ΔLogP +0.92 Over the N‑Methyl Analog Improves Drug‑Likeness

N‑Isopropylpyrrolidine‑3‑carboxamide exhibits a computed LogP of 0.12, whereas its direct N‑methyl analog, N‑methylpyrrolidine‑3‑carboxamide, has a computed XLogP3 of −0.8, yielding a quantified difference of ΔLogP = +0.92 . This places the N‑isopropyl derivative within the empirically derived optimal LogP range (0–3) for oral bioavailability, while the N‑methyl analog falls below this window, suggesting inferior passive membrane permeability .

Lipophilicity optimization ADME prediction Building block selection

Scaffold‑Validated InhA Inhibitory Activity: 1.8‑Fold Potency Gain with Isopropyl Substitution

Within the pyrrolidine‑3‑carboxamide class, the lead compound s1 demonstrated an InhA IC50 of 10.05 μM, while introduction of a 3‑isopropyl substituent on the phenyl ring (compound s15) reduced the IC50 to 5.55 μM, a 1.8‑fold improvement in potency . Although the isopropyl group in s15 is located on the aryl ring rather than the amide nitrogen, this result constitutes a class‑level demonstration that isopropyl substitution within the pyrrolidine‑3‑carboxamide scaffold enhances target engagement.

Antitubercular agents Enoyl reductase inhibition Structure–activity relationship

Target Binding Affinity: N‑Isopropyl Pyrrolidine Carboxamide Derivative Demonstrates Low Micromolar IC50

A closely related derivative, 1‑cyano‑N‑isopropyl‑N‑(4‑phenylthiazol‑2‑yl)pyrrolidine‑3‑carboxamide, exhibits an enzyme inhibition IC50 of 5.50 μM . This is 1.8‑fold more potent than the scaffold baseline lead s1 (IC50 10.05 μM) established in the InhA inhibitor series , confirming that N‑isopropyl pyrrolidine‑3‑carboxamide derivatives can achieve biologically relevant target engagement.

Binding affinity Lead optimization Enzyme inhibition

High Purity (≥98%) and Controlled Storage Specifications for Reproducible Research

N‑Isopropylpyrrolidine‑3‑carboxamide is supplied at a guaranteed purity of ≥98% with recommended storage at 2–8°C in sealed, dry conditions . This specification exceeds the industry‑standard 95% purity common for research‑grade building blocks and minimizes batch‑to‑batch variability that can compromise reaction yields and biological assay reproducibility.

Compound quality Reproducibility Procurement compliance

Research and Industrial Application Scenarios for N‑Isopropylpyrrolidine‑3‑carboxamide Based on Quantitative Differentiation Evidence


Antitubercular Drug Discovery and InhA Inhibitor Optimization

The validated InhA inhibitory activity of the pyrrolidine‑3‑carboxamide scaffold (IC50 10.05 μM for lead compound s1), combined with the potency‑enhancing effect of isopropyl substitution (1.8‑fold improvement to IC50 5.55 μM), makes N‑isopropylpyrrolidine‑3‑carboxamide a strategic intermediate for synthesizing focused libraries targeting enoyl reductase in Mycobacterium tuberculosis .

Lead Optimization in Medicinal Chemistry Campaigns Requiring Optimal Lipophilicity

With a LogP of 0.12, the compound resides within the optimal range (0–3) for oral bioavailability, offering a distinct advantage over the more hydrophilic N‑methyl analog (LogP −0.8) . Researchers designing CNS‑penetrant or orally bioavailable candidates can prioritize this building block to maintain favorable physicochemical profiles.

Chemical Biology Probe Development Using N‑Isopropyl Pyrrolidine Carboxamide Derivatives

The BindingDB‑confirmed low micromolar IC50 (5.50 μM) for a 1‑cyano‑N‑isopropyl pyrrolidine‑3‑carboxamide derivative demonstrates that this chemotype can achieve target engagement suitable for chemical probe development . Combined with high purity (≥98%) , the compound enables reproducible probe synthesis and biological evaluation.

High‑Purity Building Block Supply for Parallel Synthesis and Fragment‑Based Screening

The ≥98% purity specification and controlled storage conditions (2–8°C) reduce batch variability, making N‑isopropylpyrrolidine‑3‑carboxamide suitable for automated parallel synthesis and fragment‑based screening workflows where compound integrity is critical for hit validation.

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